molecular formula C40H56O22 B1669759 Dactylorhin A

Dactylorhin A

Cat. No.: B1669759
M. Wt: 888.9 g/mol
InChI Key: QUCKZYFUROTIBC-HDQVGPIMSA-N
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Description

Dactylorhin A has been reported in Gymnadenia conopsea, Bletilla striata, and Dactylorhiza hatagirea with data available.
from Orchidaceae;  structure in first source

Properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCKZYFUROTIBC-HDQVGPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346255
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256459-34-4
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Dactylorhin A in Dactylorhiza hatagirea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhiza hatagirea, a terrestrial orchid native to the Himalayan region, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation of several bioactive compounds, among which Dactylorhin A has emerged as a significant constituent. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and reported biological activities of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further research and development.

Introduction

Dactylorhiza hatagirea (D. Don) Soo, commonly known as 'Salam Panja' or 'Himalayan Marsh Orchid', is a critically endangered medicinal plant.[1] Its tubers are highly valued in traditional systems of medicine like Ayurveda, Siddha, and Unani for treating a wide range of ailments, including circulatory, respiratory, and reproductive disorders.[1][2] The therapeutic potential of this plant is attributed to its rich phytochemical profile, which includes a group of glycosidic compounds known as dactylorhins.[2] This guide focuses specifically on this compound, one of the key bioactive molecules isolated from D. hatagirea.

Isolation and Purification of this compound

The isolation of this compound from Dactylorhiza hatagirea is a multi-step process involving extraction and chromatographic separation. While specific optimized protocols for this compound are not extensively detailed in the public domain, this section outlines a generalized methodology based on common practices for isolating glycosides from plant materials.

Plant Material Collection and Preparation

Fresh, healthy tubers of Dactylorhiza hatagirea are collected, washed, and shade-dried. The dried tubers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

Solvent extraction is a crucial first step to separate the bioactive compounds from the plant matrix. Methanol has been reported to yield the highest concentration of crude extracts from D. hatagirea.

Experimental Protocol: Maceration Extraction

  • Maceration: A known quantity of powdered tuber material is soaked in methanol (e.g., 1:10 w/v) in a sealed container.

  • Incubation: The mixture is kept at room temperature for 24-72 hours with occasional agitation to ensure thorough extraction.

  • Filtration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

Chromatographic Purification

The crude extract, a complex mixture of phytochemicals, is subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Column Chromatography and Preparative TLC

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

  • Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) for their chemical profile.

  • Pooling and Preparative TLC: Fractions showing similar TLC profiles are pooled. Fractions suspected to contain this compound are further purified using preparative TLC with a suitable solvent system to yield the pure compound.

Experimental Workflow for this compound Isolation

G plant Dactylorhiza hatagirea Tubers powder Powdered Plant Material plant->powder Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction fractions Column Chromatography Fractions extract->fractions Silica Gel Column Chromatography pure Pure this compound fractions->pure Preparative TLC

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: Provides initial information about the presence of chromophores in the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, which helps in deducing the molecular formula. The molecular formula for this compound has been reported as C₄₀H₅₆O₂₂.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are critical for establishing the connectivity of atoms and the stereochemistry of the molecule.

The structure of this compound has been identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester.

Quantification

Quantitative analysis of this compound in D. hatagirea extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[3][4]

Experimental Protocol: HPLC-UV Analysis (Generalized)

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create a calibration curve.

  • Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined from the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Parameter Value/Range Reference
Molecular Formula C₄₀H₅₆O₂₂[2]
Dactylorhin E Yield (from in-vitro elicited shoots) 0.06 µg/mg[3]

Biological Activities and Potential Signaling Pathways

Extracts of Dactylorhiza hatagirea containing dactylorhins have been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While the specific mechanisms of action for this compound are still under investigation, its anti-inflammatory and antioxidant effects suggest potential interactions with key cellular signaling pathways.

Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: A solution of this compound at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[5][6][7]

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated by examining its ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Measurement: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using an appropriate method, such as an enzyme immunoassay (EIA).[8][9][10][11]

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Postulated Signaling Pathways

Based on the known anti-inflammatory mechanisms of other natural glycosides, this compound may exert its effects through the modulation of signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK receptor->IKK dactylorhinA This compound MAPKK MAPKK dactylorhinA->MAPKK inhibits? dactylorhinA->IKK inhibits? MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK nucleus Nucleus MAPK->nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->nucleus translocation genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->genes transcription inflammation Inflammation genes->inflammation

References

Natural Sources of Dactylorhin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dactylorhin A, a significant bioactive glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the natural sources of this compound, intended for researchers, scientists, and professionals in drug development. It details the primary plant sources, presents quantitative data on this compound concentrations, outlines experimental protocols for its isolation, and illustrates the current understanding of its biosynthetic pathways. This guide aims to serve as a foundational resource to facilitate further research and development of this compound.

Introduction

This compound is a complex glycosidic compound that has been identified in several species within the Orchidaceae family.[1] Its chemical structure and bioactive properties make it a compound of interest for pharmaceutical research. Understanding the natural origins of this compound is crucial for sustainable sourcing, phytochemical analysis, and the development of novel therapeutic agents. This guide synthesizes the current knowledge on the prominent natural sources of this compound.

Primary Natural Sources of this compound

Current research has identified three primary orchid species as natural sources of this compound. These species are distributed across various regions of Asia and Europe and have been traditionally used in folk medicine.

  • Dactylorhiza hatagirea : Commonly known as the Himalayan Marsh Orchid, this species is a well-documented source of this compound and its analogues (Dactylorhin B, C, D, and E).[2][3] The tubers of D. hatagirea are the primary plant part where these compounds are concentrated.[4] This plant is found in the sub-alpine to alpine regions of the Himalayas.[3]

  • Bletilla striata : Also known as the Chinese ground orchid, this plant is another significant source of this compound. It is an ornamental orchid native to eastern Asia.[2] The compound has been quantified in both the tubers and aerial parts of the plant.

  • Gymnadenia conopsea : Commonly referred to as the fragrant orchid, this species is also known to contain this compound and other related glucosides in its tubers. It has a wide distribution across Europe and Asia.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, geographical location, and the specific plant part analyzed. The following table summarizes the reported quantitative data for this compound in its primary natural sources.

Plant SpeciesPlant PartConcentration of this compound (mg/g)Analytical MethodReference
Dactylorhiza hatagireaTubers0.12–0.81UPLC-DAD
Bletilla striataTubers0.341–1.110 (mass fraction)UPLC-PDA
Bletilla striataAerial Part7.5 (fresh weight)Not Specified[2]
Gymnadenia conopseaTubers0.40–5.59HPLC

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its characterization and further pharmacological studies. Below are outlines of the general extraction and a more specific isolation protocol.

General Extraction Methodology

A preliminary extraction is performed to obtain a crude extract containing this compound and other secondary metabolites.

  • Plant Material Preparation : The collected plant material (primarily tubers) is thoroughly washed, shade-dried, and then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : Maceration is a commonly employed technique. The powdered plant material is soaked in a suitable solvent, such as methanol, ethanol, or a hydroalcoholic mixture, for 24-72 hours with occasional agitation. Methanol has been reported to yield a high concentration of crude extract from Dactylorhiza hatagirea.

  • Filtration and Concentration : The mixture is filtered to separate the plant debris from the solvent. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification Protocol using Column Chromatography

Following the initial extraction, chromatographic techniques are employed to isolate this compound from the complex crude extract. The following protocol is based on methodologies reported for the separation of dactylorhins from Dactylorhiza hatagirea.

  • Preparation of the Column : A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The column is first washed with a non-polar solvent like n-hexane.

  • Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

  • Elution : A gradient elution is performed using a solvent system of increasing polarity. A common solvent gradient starts with n-hexane, gradually introducing and increasing the proportion of a more polar solvent like ethyl acetate, and finally methanol.

  • Fraction Collection : The eluate is collected in successive fractions.

  • Monitoring by Thin-Layer Chromatography (TLC) : Each collected fraction is analyzed by TLC to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

  • Preparative TLC for Final Purification : The pooled fractions containing this compound are further purified using preparative TLC to obtain the pure compound.

  • Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G General Workflow for Isolation of this compound cluster_collection Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis and Identification Collection Collection of Plant Material (e.g., D. hatagirea tubers) Drying Washing and Shade Drying Collection->Drying Grinding Grinding to Coarse Powder Drying->Grinding Maceration Maceration with Solvent (e.g., Methanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC PrepTLC Preparative TLC TLC->PrepTLC PureCompound Pure this compound PrepTLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies on Bletilla striata have provided insights into the metabolic pathways that are closely related to its synthesis. The biosynthesis is linked to starch and sucrose metabolism.

Transcriptomic analysis has identified several key enzymes whose gene expression levels are correlated with this compound synthesis. These include:

  • Upregulated genes : UGP (UDP-glucose pyrophosphorylase), BGLU (Beta-glucosidase), SPS (Sucrose-phosphate synthase), TPS (Trehalose-phosphate synthase), and scrK (Fructokinase).

  • Downregulated genes : INV (Invertase), SUS (Sucrose synthase), BAM (Beta-amylase), and additional TPS and BGLU genes.

This suggests that the precursors for this compound are likely derived from the pool of activated glucose (UDP-glucose) and other sugars, which are central to starch and sucrose metabolism. The involvement of beta-glucosidases is also significant, as these enzymes are often involved in the glycosylation and deglycosylation steps of secondary metabolite biosynthesis.

G Conceptual Diagram of Metabolic Pathways Related to this compound Biosynthesis cluster_sucrose Sucrose Metabolism cluster_starch Starch Metabolism cluster_glycolysis Glycolysis/Precursor Synthesis cluster_synthesis Putative this compound Synthesis Sucrose Sucrose Fructose Fructose Sucrose->Fructose INV Glucose Glucose Sucrose->Glucose INV F6P Fructose-6-Phosphate Fructose->F6P scrK Glucose->Sucrose SUS G6P Glucose-6-Phosphate Glucose->G6P Starch Starch Maltose Maltose Starch->Maltose BAM Maltose->Glucose G6P->F6P UDP_Glucose UDP-Glucose G6P->UDP_Glucose UGP TPS TPS G6P->TPS F6P->Sucrose SPS, SUS Precursors Precursors F6P->Precursors UDP_Glucose->Precursors Dactylorhin_A This compound Precursors->Dactylorhin_A BGLU, other enzymes SPS SPS SUS SUS

Caption: Related metabolic pathways for this compound biosynthesis.

Conclusion

Dactylorhiza hatagirea, Bletilla striata, and Gymnadenia conopsea are the principal natural sources of this compound identified to date. Quantitative analysis reveals variable concentrations of this bioactive compound among these species. The established protocols for extraction and isolation, primarily involving solvent extraction followed by column chromatography, provide a solid foundation for obtaining pure this compound for research purposes. While the complete biosynthetic pathway remains to be fully elucidated, current evidence strongly links its formation to primary carbohydrate metabolism. This technical guide provides a comprehensive starting point for researchers and professionals, and it is anticipated that further studies will continue to refine our understanding of this compound's natural production and potential applications.

References

The Biosynthesis of Dactylorhin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a significant secondary metabolite found in orchids of the Bletilla and Dactylorhiza genera, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document presents a putative pathway based on available transcriptomic and metabolomic data. Furthermore, it outlines a general experimental workflow for the comprehensive elucidation of this pathway, providing a roadmap for future research in this area.

Introduction to this compound

This compound is a glycosidic compound belonging to a group of related molecules including Dactylorhin B, C, D, and E.[1] These compounds are derivatives of 2,3-dihydroxy-2-(2-methylpropyl)butanedioic acid or 2-hydroxy-2-(2-methylpropyl)butanedioic acid.[2] Found in the tubers of orchids such as Bletilla striata and Dactylorhiza hatagirea, this compound is believed to play a role in the plant's defense mechanisms.[1][3] The intricate structure of this compound suggests a complex biosynthetic origin, likely involving multiple enzymatic transformations of primary metabolites.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to primary metabolic pathways, specifically starch and sucrose metabolism and the phenylpropanoid pathway.[3] While a definitive step-by-step pathway has not been experimentally validated, transcriptomic analysis of Bletilla striata has identified several candidate genes and enzymes that are likely involved.[3]

2.1. Precursor Supply from Starch and Sucrose Metabolism

The backbone of this compound is likely derived from intermediates of glycolysis and the pentose phosphate pathway, which are fed by starch and sucrose metabolism. Key enzymes implicated in providing the necessary carbon skeletons include:

  • Sucrose Synthase (SUS) and Invertase (INV) : Catalyze the breakdown of sucrose into glucose and fructose.

  • Phosphofructokinase (PFK) and Aldolase (ALDO) : Key enzymes in the glycolytic pathway.

  • UDP-glucose Pyrophosphorylase (UGP) , Sucrose-Phosphate Synthase (SPS) , and Trehalose-Phosphate Synthase (TPS) : Involved in the interconversion of sugar phosphates.[3]

2.2. Involvement of the Phenylpropanoid Pathway

The phenylpropanoid pathway is a crucial source of a vast array of secondary metabolites in plants. In the context of this compound biosynthesis, this pathway likely contributes to the formation of the butanedioic acid core or its aromatic precursors. Key enzymes identified include:

  • Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.

  • 4-Coumarate:CoA Ligase (4CL) : Activates cinnamic acid derivatives for downstream modifications.[3]

2.3. Putative Biosynthetic Steps

Based on the identified precursors and enzyme families, a putative pathway for this compound biosynthesis can be proposed. This pathway likely involves the condensation of a four-carbon acid derived from primary metabolism with a branched-chain amino acid precursor, followed by a series of hydroxylation and glycosylation steps.

Dactylorhin_A_Biosynthesis Starch_Sucrose Starch & Sucrose Metabolism Glycolysis Glycolysis Starch_Sucrose->Glycolysis SUS, INV PPP Pentose Phosphate Pathway Starch_Sucrose->PPP C4_Acid C4-Dicarboxylic Acid (e.g., Oxaloacetate) Glycolysis->C4_Acid PFK, ALDO Phenylpropanoid Phenylpropanoid Pathway Phenylpropanoid->C4_Acid PAL, 4CL Branched_Chain_AA Branched-Chain Amino Acid Biosynthesis Isobutyl_Precursor Isobutyl Precursor (from Valine/Leucine metabolism) Branched_Chain_AA->Isobutyl_Precursor Butanedioic_Acid_Core 2-hydroxy-2-(2-methylpropyl) butanedioic acid C4_Acid->Butanedioic_Acid_Core Isobutyl_Precursor->Butanedioic_Acid_Core Hydroxylation Hydroxylation Butanedioic_Acid_Core->Hydroxylation P450s? Glycosylation1 C-Glycosylation Hydroxylation->Glycosylation1 BGLU, UGTs? Dactylorhin_A This compound Glycosylation1->Dactylorhin_A

Caption: A putative biosynthetic pathway for this compound.

Key Enzymes and Genes in this compound Biosynthesis

Transcriptomic studies have identified numerous genes that are potentially involved in the biosynthesis of this compound. The table below summarizes these genes and their putative functions.

Gene/Enzyme AbbreviationEnzyme NamePutative Role in this compound BiosynthesisReference
UGPUDP-glucose PyrophosphorylaseProduction of activated glucose for glycosylation[3]
BGLUBeta-glucosidasePotentially involved in glycosylation or deglycosylation steps[3]
SPSSucrose-Phosphate SynthaseSucrose metabolism, providing precursors[3]
TPSTrehalose-Phosphate SynthaseSugar phosphate metabolism, precursor supply[3]
scrKFructokinasePhosphorylation of fructose from sucrose breakdown[3]
INVInvertaseCleavage of sucrose into glucose and fructose[3]
SUSSucrose SynthaseSucrose breakdown and synthesis[3]
BAMBeta-amylaseStarch degradation to provide glucose[3]
PALPhenylalanine Ammonia-LyaseCommitting step of the phenylpropanoid pathway[3]
4CL4-Coumarate:CoA LigaseActivation of phenylpropanoid intermediates[3]
PODPeroxidaseLignification and defense, potential role in oxidative coupling[3]
GAUTGalacturonosyltransferasePectin biosynthesis, indirect role in cell wall structure and signaling[3]
ADHAlcohol DehydrogenaseReduction of aldehydes to alcohols[3]
PDCPyruvate DecarboxylaseConversion of pyruvate to acetaldehyde[3]
PFKPhosphofructokinaseRate-limiting step in glycolysis[3]
ALDOAldolaseCleavage of fructose-1,6-bisphosphate in glycolysis[3]

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. While specific regulatory factors for this compound have not been identified, general principles of secondary metabolism regulation in plants provide a framework for understanding how its production might be controlled.

4.1. Transcriptional Regulation

The expression of biosynthetic genes is often coordinated by transcription factors (TFs). These TFs can be activated by developmental cues or environmental stresses, leading to the induction of the entire pathway. In the case of this compound, the upregulation of genes encoding enzymes from starch/sucrose metabolism and the phenylpropanoid pathway suggests a coordinated transcriptional response.[3]

Regulatory_Network Developmental_Cues Developmental Cues Transcription_Factors Transcription Factors (e.g., MYB, bHLH, WRKY) Developmental_Cues->Transcription_Factors Environmental_Stresses Environmental Stresses Environmental_Stresses->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes Activation Dactylorhin_A This compound Biosynthetic_Genes->Dactylorhin_A Dactylorhin_A->Transcription_Factors Dactylorhin_A->Biosynthetic_Genes Feedback_Inhibition Feedback Inhibition

Caption: A generalized regulatory network for this compound biosynthesis.

4.2. Feedback Regulation

Many secondary metabolite pathways are subject to feedback inhibition, where the final product inhibits the activity of an early enzyme in the pathway. This mechanism allows the plant to finely tune the production of the metabolite according to its needs. It is plausible that this compound or its intermediates could regulate the activity of key enzymes like PAL or those involved in the initial condensation step.

Experimental Workflow for Pathway Elucidation

Given the incomplete understanding of the this compound biosynthetic pathway, a multi-pronged experimental approach is necessary for its full elucidation. The following workflow outlines the key steps that researchers can take.

Experimental_Workflow Plant_Material 1. Plant Material Collection (e.g., Bletilla striata tubers) Transcriptomics 2. Transcriptome Sequencing (RNA-seq) Plant_Material->Transcriptomics Metabolomics 3. Metabolite Profiling (LC-MS, GC-MS) Plant_Material->Metabolomics Gene_Cloning 4. Candidate Gene Cloning and Expression Transcriptomics->Gene_Cloning Metabolomics->Gene_Cloning Enzyme_Assays 5. In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays In_Vivo_Characterization 6. In Vivo Functional Characterization (e.g., VIGS, CRISPR/Cas9) Gene_Cloning->In_Vivo_Characterization Pathway_Reconstruction 7. Pathway Reconstruction and Metabolic Engineering Enzyme_Assays->Pathway_Reconstruction In_Vivo_Characterization->Pathway_Reconstruction

Caption: An experimental workflow for elucidating the this compound pathway.

5.1. Detailed Methodologies

  • Transcriptome Sequencing (RNA-seq):

    • Objective: To identify genes that are differentially expressed in tissues actively synthesizing this compound.

    • Protocol:

      • Isolate total RNA from this compound-producing and non-producing tissues using a suitable plant RNA extraction kit.

      • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

      • Construct cDNA libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

      • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

      • Analyze the sequencing data to identify differentially expressed genes and perform functional annotation.

  • Metabolite Profiling (LC-MS):

    • Objective: To identify and quantify this compound and its potential precursors and intermediates.

    • Protocol:

      • Extract metabolites from plant tissues using a solvent such as 80% methanol.

      • Centrifuge the extract to remove debris and filter through a 0.22 µm filter.

      • Analyze the extract using a liquid chromatography-mass spectrometry (LC-MS) system equipped with a C18 column.

      • Develop a gradient elution method to separate the compounds of interest.

      • Identify and quantify metabolites by comparing their retention times and mass spectra to authentic standards.

  • In Vitro Enzyme Assays:

    • Objective: To confirm the catalytic activity of candidate enzymes identified from transcriptomic data.

    • Protocol:

      • Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a).

      • Express the recombinant protein in a suitable host, such as E. coli BL21(DE3).

      • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

      • Incubate the purified enzyme with its putative substrate under optimized reaction conditions (pH, temperature, cofactors).

      • Analyze the reaction products using LC-MS or HPLC to determine the enzyme's activity.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is still not fully understood. Current research points to a convergence of primary and secondary metabolic pathways, with a number of candidate genes identified. The proposed pathway and experimental workflow in this guide provide a foundation for future research aimed at the complete elucidation of this compound biosynthesis.

A thorough understanding of this pathway will be instrumental for the development of metabolic engineering strategies to enhance the production of this compound in its native producers or to transfer the pathway to a heterologous host, such as yeast or E. coli. Such advancements would pave the way for the sustainable and scalable production of this promising natural product for pharmaceutical applications. The application of synthetic biology tools, such as CRISPR/Cas9-mediated genome editing, will be invaluable for the precise manipulation of the this compound biosynthetic pathway.[4][5]

References

Spectroscopic and Methodological Characterization of Dactylorhin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a significant bioactive compound isolated from the tubers of Dactylorhiza hatagirea, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies crucial for the characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the isolation, identification, and further investigation of this natural product. This document outlines the key spectroscopic techniques employed in the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for the isolation and analysis of this compound are also provided, alongside a proposed signaling pathway that may be modulated by this compound, offering insights into its potential mechanism of action.

Physicochemical Properties of this compound

This compound is a complex glycosidic ester. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄₀H₅₆O₂₂
IUPAC Name (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester
Molecular Weight 888.85 g/mol
Appearance White amorphous powderN/A
Solubility Soluble in methanol, ethanol; sparingly soluble in waterN/A

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset of all spectroscopic values for this compound is not readily found in the searched literature, this section provides a templated structure for the expected data based on the known structure and common values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules like this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for this compound (Template)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.30 - 7.10m-Aromatic Protons (H-2', H-6')
5.10d7.5Anomeric Proton (Glc H-1)
4.90d7.5Anomeric Proton (Glc H-1)
4.50 - 3.40m-Sugar Protons, Methylene Protons
2.80m-Methine Proton
1.00 - 0.80m-Methyl Protons

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for this compound (Template)

Chemical Shift (δ, ppm)Assignment
175.0 - 170.0Carbonyl Carbons (C=O)
160.0 - 115.0Aromatic Carbons
105.0 - 100.0Anomeric Carbons (Glc C-1)
80.0 - 60.0Sugar Carbons, Oxygenated Carbons
45.0 - 20.0Aliphatic Carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Table 4: Mass Spectrometric Data for this compound

TechniqueIonization ModeObserved m/zInterpretationSource
UPLC-ESI/TQ-MSPositive906.5 [M+NH₄]⁺Adduct ion confirms MW of 888.5
HR-ESI-MSPositive889.3265 [M+H]⁺Protonated moleculeN/A
HR-ESI-MSPositive911.3084 [M+Na]⁺Sodiated moleculeN/A
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: FT-IR Spectroscopic Data for this compound (Template)

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretching (hydroxyl groups)
2960, 2870MediumC-H stretching (aliphatic)
1735StrongC=O stretching (ester)
1610, 1510MediumC=C stretching (aromatic)
1070StrongC-O stretching (glycosidic bond)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings.

Table 6: UV-Vis Spectroscopic Data for this compound (Template)

Solventλmax (nm)Absorbance
Methanol225, 275N/A

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the tubers of Dactylorhiza hatagirea.

  • Extraction:

    • Air-dried and powdered tubers of D. hatagirea (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours.

    • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction, typically enriched with glycosides, is concentrated in vacuo.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with an appropriate staining agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Fractions containing the major compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

physical and chemical properties of Dactylorhin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a naturally occurring glycosidic ester found in several orchid species, most notably Dactylorhiza hatagirea and Bletilla striata. It belongs to a class of compounds known as dactylorhins, which have garnered significant interest in the scientific community for their potential therapeutic properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and analysis, and an exploration of its biological activities and underlying mechanisms of action.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C40H56O22PubChem
Molecular Weight 888.9 g/mol PubChem
Appearance Solid (form not specified)---
Solubility DMSO: 25 mg/mL (28.13 mM)TargetMol
Computed XLogP3 -2.1PubChem
Computed Hydrogen Bond Donor Count 12PubChem
Computed Hydrogen Bond Acceptor Count 22PubChem
Computed Rotatable Bond Count 23PubChem
Computed Topological Polar Surface Area 351 ŲPubChem

Experimental Protocols

Isolation of this compound from Dactylorhiza hatagirea

The isolation of this compound from its natural source, Dactylorhiza hatagirea, typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on common phytochemical isolation techniques.

Workflow for the Isolation of this compound

G start Dried and powdered D. hatagirea tubers extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions tlc Thin Layer Chromatography (TLC) (Monitoring) fractions->tlc pooling Pooling of this compound-rich fractions tlc->pooling purification Preparative HPLC pooling->purification pure_compound Pure this compound purification->pure_compound

A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Tubers of Dactylorhiza hatagirea are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol. This can be performed using maceration (soaking at room temperature for 24-72 hours) or Soxhlet extraction for a more exhaustive process.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Fractionation: The crude extract is subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute different fractions.

  • Monitoring and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles and a high concentration of the target compound are pooled together.

  • Final Purification: The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A validated HPLC method is crucial for the quantification of this compound in plant extracts and for quality control purposes. The following protocol has been reported for the determination of this compound.

HPLC Instrumentation and Conditions

ParameterSpecification
Column Alltech Prevail C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Water
Gradient Elution 0 min: 20% A, 80% B30 min: 55% A, 45% B35 min: 55% A, 45% B
Flow Rate 0.8 mL/min
Detection Diode Array Detector (DAD) at 224 nm
Column Temperature 25 °C
Injection Volume 2 µL

Sample Preparation:

  • A known amount of the plant extract or purified sample is dissolved in the mobile phase.

  • The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory properties. A key indicator of its anti-inflammatory potential is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise molecular mechanism has not been fully elucidated for this compound specifically, the inhibition of NO production by many natural compounds is known to occur through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is often achieved by modulating upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates DactylorhinA This compound DactylorhinA->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes (L-arginine -> L-citrulline + NO) Inflammation Inflammation NO->Inflammation

Preliminary Biological Activity of Dactylorhin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a glycosidic compound isolated from the critically endangered perennial orchid, Dactylorhiza hatagirea (D. Don) Soo, also known as the Himalayan Marsh Orchid.[1][2] This plant has a long history of use in traditional medicine systems like Ayurveda, Siddha, and Unani for treating a variety of ailments, including disorders of the circulatory, respiratory, nervous, digestive, skeletal, and reproductive systems.[1] this compound, along with other related compounds such as Dactylorhins B-E and Dactyloses A-B, are considered to be the primary bioactive constituents responsible for the plant's therapeutic properties.[1][2] This document provides a technical overview of the preliminary biological activities reported for this compound and the extracts of D. hatagirea containing it, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Data on Biological Activities

While research has highlighted a broad spectrum of pharmacological activities for the extracts of Dactylorhiza hatagirea, specific quantitative data for isolated this compound is limited in the currently available literature. The following tables summarize the available quantitative data for extracts of D. hatagirea, which contain this compound as a key constituent.

Table 1: Antioxidant Activity of Dactylorhiza hatagirea Methanolic Extract

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging162.79 ± 0.24
ABTS Radical Scavenging39.75 ± 0.20
  • Data from a study on the methanolic extract of D. hatagirea.

Key Biological Activities and Experimental Protocols

The primary biological activities attributed to this compound and its source plant, D. hatagirea, include anti-inflammatory, anticancer, and antidiabetic effects.

Anti-inflammatory Activity

This compound has been reported to exhibit a moderate inhibitory effect on the production of nitric oxide (NO) in RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Hypothetical)

This protocol is a generalized representation based on standard laboratory practices, as a detailed published protocol for this compound is not available.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added. .

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Anticancer Activity

Hydroalcoholic extracts of D. hatagirea, containing this compound, have been shown to possess anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7).

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines (Hypothetical)

This is a generalized protocol for assessing cytotoxicity.

  • Cell Culture: MDA-MB-231 and MCF-7 breast cancer cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the D. hatagirea extract or isolated this compound for 48 or 72 hours.

  • MTT Assay:

    • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Antidiabetic Activity

Methanolic extracts of D. hatagirea leaves have demonstrated antidiabetic properties by inhibiting α-amylase and α-glucosidase, and by enhancing glucose uptake in 3T3-L1 adipocytes, potentially through the increased expression of the GLUT4 glucose transporter.

Signaling Pathways

Currently, there is a lack of specific research elucidating the direct signaling pathways modulated by isolated this compound. Further investigation is required to understand its molecular mechanisms of action.[1]

Visualizations

Experimental Workflow for Screening Anti-inflammatory Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dactylorhin_a This compound (Isolated Compound) treatment Treatment with This compound dactylorhin_a->treatment raw_cells RAW 264.7 Cells cell_culture Cell Culture & Seeding raw_cells->cell_culture cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation 24h Incubation stimulation->incubation griess_assay Griess Assay for Nitrite Quantification incubation->griess_assay data_analysis Data Analysis (% Inhibition, IC50) griess_assay->data_analysis

Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

As the precise signaling pathway for this compound is unknown, the following diagram illustrates a common inflammatory signaling pathway that could be a potential target.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Nuclear Translocation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis DactylorhinA This compound (Hypothesized Inhibition) DactylorhinA->NFkB

Caption: A potential anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion and Future Directions

This compound, a key bioactive compound from the endangered orchid Dactylorhiza hatagirea, shows promise as a lead molecule for the development of new therapeutics, particularly in the areas of anti-inflammatory, anticancer, and antidiabetic applications. However, the current body of research is still in its preliminary stages. To advance the understanding and potential clinical application of this compound, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable more focused biological studies.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of pure this compound in a variety of disease models.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conservation and Sustainable Sourcing: Due to the endangered status of D. hatagirea, the development of sustainable methods for the production of this compound, such as through plant cell culture or synthetic chemistry, is crucial.

This technical guide provides a summary of the current knowledge on the preliminary biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural product. The limited availability of specific quantitative data and detailed experimental protocols for the isolated compound underscores the need for further rigorous scientific investigation.

References

Dactylorhin A: A Technical Guide to its Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a complex glycosidic compound, is a prominent secondary metabolite found in orchids of the Dactylorhiza and Gymnadenia genera, most notably Dactylorhiza hatagirea. This terrestrial orchid has a long history of use in traditional medicine systems, including Ayurveda, Siddha, and Unani, for treating a wide array of ailments. Modern scientific investigations into the plant extracts containing this compound have begun to validate these traditional uses, revealing significant anti-inflammatory, anticancer, and immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, role in traditional medicine, and the pharmacological activities of its source plant extracts. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a succinate derivative ester belonging to the glycoside class of organic compounds. Its complex structure contributes to its biological activity and makes it a subject of interest for natural product chemists and pharmacologists.

Chemical Structure and Properties:

  • Molecular Formula: C₄₀H₅₆O₂₂

  • Molecular Weight: 888.9 g/mol

  • IUPAC Name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate

Plant Sources:

This compound has been identified in several species of orchids, including:

  • Dactylorhiza hatagirea : A terrestrial orchid found in the alpine and sub-alpine regions of the Himalayas. The tubers of this plant are the primary source of this compound and are extensively used in traditional medicine.

  • Gymnadenia conopsea : Also known as the fragrant orchid, its rhizomes are a source of this compound.

  • Bletilla striata : A terrestrial orchid native to East Asia.

Role in Traditional Medicine

The tubers of Dactylorhiza hatagirea, rich in dactylorhins including this compound, are highly valued in traditional medicine systems for their therapeutic properties. These tubers, often referred to as "Salep," are used to treat a wide range of conditions:

  • Reproductive Health: Traditionally used as an aphrodisiac and to treat seminal weakness. Studies in animal models using D. hatagirea extract have shown an increase in testosterone levels, supporting its traditional use for enhancing sexual behavior.

  • Immune System Support: Employed to boost the immune system and for its rejuvenating tonic effects.

  • Digestive Disorders: A decoction of the tuber is used to treat colic pain, chronic diarrhea, and dysentery.

  • General Debility: Used as a restorative tonic for general weakness, especially in women after childbirth.

  • Wound Healing: The powder from the tubers is sprinkled on wounds to stop bleeding.

  • Other Uses: Also utilized in the treatment of fever, coughs, stomachaches, and urinary disorders.

Pharmacological Activities of Dactylorhiza hatagirea Extracts

While quantitative data on the bioactivity of isolated this compound is limited, numerous studies on the extracts of D. hatagirea, which is rich in this compound and other related compounds, have demonstrated significant pharmacological effects. It is important to note that the following data pertains to the extracts and not the purified compound.

Anti-inflammatory Activity

Extracts of D. hatagirea have shown potent anti-inflammatory effects in various preclinical models. The presence of flavonoids and other phytochemicals, likely including this compound, is thought to contribute to this activity.

Experimental Model Extract Type Dose Observed Effect Reference
Carrageenan-induced rat paw edemaHydro-ethanolic100 and 200 mg/kgDose-dependent inhibition of inflammation
Nitric Oxide (NO) Production in RAW 264.7 MacrophagesNot SpecifiedNot SpecifiedModerate inhibitory effects
Anticancer Activity

Hydro-alcoholic extracts of D. hatagirea have been shown to possess anticancer activity against human breast cancer cell lines.

Cell Line Extract Type Concentration % Viable Cells Reference
MDA-MB-231Tuber Extract1000 µg/mL82.38%
MCF-7Tuber Extract1000 µg/mL84.24%
Immunomodulatory Activity

Traditional use as an immune booster is supported by scientific evidence demonstrating the immunomodulatory potential of D. hatagirea.

Experimental Model Extract Type Dose Observed Effect Reference
Humoral and cellular immunity in miceMethanolic100 and 200 mg/kgImmunomodulatory action observed

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivities of this compound or its source extracts.

Extraction and Isolation of this compound
  • General Extraction: A common method for extracting dactylorhins from D. hatagirea tubers involves maceration or Soxhlet extraction with a hydro-alcoholic solvent (e.g., 70% ethanol). The resulting extract is then concentrated using a rotary evaporator.

  • Purification: Further purification to isolate this compound can be achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or extract) and lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. A control group with LPS alone is also included.

  • Incubation: The plates are incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-only control.

In Vitro Anticancer Assay: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in an appropriate culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined.

In Vivo Immunomodulatory Assay: Humoral Antibody Response
  • Animal Model: Swiss albino mice are typically used.

  • Grouping: Animals are divided into control and treatment groups.

  • Immunization: All animals are immunized with Sheep Red Blood Cells (SRBCs).

  • Treatment: The treatment groups receive daily oral doses of the test compound for a specified period.

  • Booster Dose: A booster dose of SRBCs is administered on a specific day post-initial immunization.

  • Blood Collection: Blood samples are collected from the retro-orbital plexus.

  • Antibody Titer Determination: The serum is serially diluted, and the haemagglutination antibody titer is determined by reacting the serum with SRBCs. The highest dilution showing visible haemagglutination is taken as the antibody titer.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While the precise molecular mechanisms of this compound are not yet fully elucidated, its observed biological activities suggest potential interactions with key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of natural compounds are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS (inducible nitric oxide synthase).

anti_inflammatory_pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Dactylorhin_A This compound Dactylorhin_A->IKK Inhibition (Hypothesized)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Natural compounds with anticancer properties often exert their effects by modulating MAPK signaling, leading to cell cycle arrest and apoptosis.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation Transcription_Factors->Proliferation Dactylorhin_A This compound Dactylorhin_A->Raf Inhibition (Hypothesized)

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products like this compound for pharmacological activity involves a series of steps from extraction to in vivo testing.

experimental_workflow Plant_Material Plant Material (e.g., D. hatagirea tubers) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (e.g., this compound) Extraction->Isolation In_Vitro_Screening In Vitro Bioactivity Screening (Anti-inflammatory, Anticancer, etc.) Isolation->In_Vitro_Screening Active_Compounds Identification of Active Compounds In_Vitro_Screening->Active_Compounds Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Active_Compounds->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy & Toxicity Testing (Animal Models) Mechanism_Studies->In_Vivo_Testing Lead_Compound Lead Compound for Drug Development In_Vivo_Testing->Lead_Compound

Dactylorhin A: A Technical Overview of its Molecular Properties, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a complex glycosidic ester, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive technical guide on the molecular characteristics of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its biological activity, specifically its inhibitory effects on nitric oxide production. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular Profile of this compound

This compound is a succinate derivative ester naturally occurring in several orchid species. Its core structure consists of a substituted butanedioic acid moiety linked to glycosylated benzyl groups.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₄₀H₅₆O₂₂[1]
Molecular Weight 888.9 g/mol [1]
IUPAC Name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate
Natural Sources Dactylorhiza hatagirea, Gymnadenia conopsea, Bletilla striata[1]

Isolation and Purification Protocols

This compound is primarily isolated from the tubers of various orchid species. The following protocols are generalized representations based on methodologies described in the scientific literature.

General Extraction and Fractionation from Gymnadenia conopsea

This protocol outlines a common method for the initial extraction and fractionation of this compound from the tubers of Gymnadenia conopsea.

Experimental Workflow: Extraction and Initial Fractionation

start Dried and powdered tubers of Gymnadenia conopsea extraction Extraction with 95% aqueous Ethanol (3x) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration residue Crude Residue concentration->residue column D101 Macroporous Resin Column Chromatography residue->column elution1 Elution with 30% Ethanol column->elution1 Gradient Elution elution2 Elution with 50% Ethanol column->elution2 elution3 Elution with 75% Ethanol column->elution3 fraction1 Fraction 1 elution1->fraction1 fraction2 Fraction containing this compound elution2->fraction2 fraction3 Fraction 3 elution3->fraction3

Caption: Workflow for the extraction and fractionation of this compound.

Methodology:

  • Preparation of Plant Material: The tubers of Gymnadenia conopsea are dried and ground into a fine powder.

  • Extraction: The powdered material is extracted three times with 95% aqueous ethanol.

  • Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to yield a crude residue.

  • Macroporous Resin Chromatography: The residue is subjected to column chromatography on a D101 macroporous resin.

  • Gradient Elution: The column is eluted with a stepwise gradient of increasing ethanol concentration in water (30%, 50%, and 75%). This compound is typically found in the 50% ethanol fraction.

Further Purification using Silica Gel and Preparative TLC

For higher purity, fractions containing this compound can be subjected to further chromatographic steps.

Methodology:

  • Silica Gel Column Chromatography: The enriched fraction from the macroporous resin column is applied to a silica gel column. The column is eluted with a suitable solvent system (e.g., a gradient of chloroform and methanol) to further separate the components.

  • Preparative Thin-Layer Chromatography (TLC): Fractions from the silica gel column that show the presence of this compound are further purified using preparative TLC with an appropriate solvent system to yield the pure compound.

Structural Elucidation

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which helps in confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, NOESY) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathway of LPS-Induced Nitric Oxide Production

In macrophages, the binding of LPS to its receptor complex (TLR4/MD2/CD14) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO.

Signaling Pathway Diagram

cluster_0 Cytoplasm LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline DactylorhinA This compound DactylorhinA->IKK Inhibits

Caption: LPS-induced NO production pathway and the putative target of this compound.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without this compound serves as a positive control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The quantity of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

Conclusion

This compound presents as a promising natural product with potential anti-inflammatory activity. This technical guide provides foundational information on its molecular characteristics and standardized protocols for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Dactylorhin A from Dactylorhiza hatagirea Tubers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dactylorhiza hatagirea, a perennial orchid found in the Himalayan regions, is a plant of significant medicinal importance in traditional systems of medicine like Ayurveda, Siddha, and Unani.[1] Its tubers, commonly known as 'Salam Panja', are rich in various bioactive secondary metabolites, including a group of glucosides known as dactylorhins (A-E) and dactyloses (A-B).[2] Dactylorhin A, a prominent glucoside in the tubers, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the isolation of this compound from D. hatagirea tubers, methods for its quantification, and an overview of its potential biological significance. The tubers of D. hatagirea contain a variety of phytochemicals, including glucosides, mucilage, starch, and volatile oils.[3]

Data Presentation

A summary of quantitative data for this compound and related compounds from Dactylorhiza hatagirea tubers is presented below. This data highlights the yield of these compounds using different extraction and analytical techniques.

CompoundPlant PartExtraction MethodAnalytical MethodYieldReference
This compoundTubersNot SpecifiedUHPLC-QTOF-IMS0.12–0.81 mg/gKumari et al., 2022[4]
Dactylorhin BTubersNot SpecifiedUHPLC-QTOF-IMS0.62–0.88 mg/gKumari et al., 2022[4]
Dactylorhin ETubersUltrasound-Assisted Extraction (UAE)HPLC-PDA14.14 mg/gSingh et al., 2022[5]
Total PhenolicsTubersMethanolic ExtractionNot Specified73.61 ± 0.92 mg/gKumari et al., 2022[4]
Total FlavonoidsTubersMethanolic ExtractionNot Specified48.59 ± 0.71 mg/gKumari et al., 2022[4]

Experimental Protocols

The following protocols describe the methodology for the extraction, isolation, and purification of this compound from D. hatagirea tubers.

1. Plant Material Collection and Preparation

  • Collection: Dactylorhiza hatagirea tubers should be collected from their natural habitat in the sub-alpine to alpine regions of the Himalayas. Proper botanical identification is crucial to ensure the correct plant species.

  • Authentication: The plant material should be authenticated by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying: The collected tubers should be washed thoroughly with water to remove any adhering soil and debris. They are then shade-dried or dried at a low temperature to preserve the phytochemical constituents.

  • Grinding: The dried tubers are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of this compound

Several methods can be employed for the extraction of bioactive compounds from D. hatagirea tubers. Methanol has been reported to yield the highest concentration of crude extracts.

  • Method 1: Maceration

    • Immerse the powdered tuber material in a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) in a closed container.

    • Allow the mixture to stand at room temperature for an extended period (e.g., 3-7 days) with occasional stirring.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Method 2: Soxhlet Extraction [6]

    • Place the powdered tuber material in a thimble made of thick filter paper.

    • Position the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).

    • Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

    • Continue the extraction for a sufficient duration (e.g., 48 hours at 62°C).[6]

    • Once the extraction is complete, concentrate the solvent using a rotary evaporator to yield the crude extract.

  • Method 3: Ultrasound-Assisted Extraction (UAE) [5]

    • Mix the powdered tuber material with the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Apply ultrasonic waves for a specified time and at a controlled temperature to enhance the extraction process.

    • Filter the mixture and concentrate the extract as described above.

3. Fractionation and Purification of this compound

The crude extract is a complex mixture of various phytochemicals. Further fractionation and purification steps are necessary to isolate this compound.

  • Solvent-Solvent Partitioning (Fractionation):

    • Dissolve the crude extract in a suitable solvent (e.g., aqueous methanol).

    • Perform successive partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This will separate the compounds based on their polarity.

  • Chromatographic Purification:

    • Column Chromatography: Pack a glass column with a suitable stationary phase (e.g., silica gel). Load the desired fraction (e.g., the ethyl acetate or butanol fraction) onto the column. Elute the column with a gradient of solvents of increasing polarity to separate the compounds. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Thin Layer Chromatography (TLC): Use TLC plates to monitor the separation and identify the fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, use a preparative or analytical HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of dactylorhins.[6]

4. Structure Elucidation and Characterization

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, and NOESY experiments can be used to elucidate the complete structure and stereochemistry of this compound.

Mandatory Visualization

A Dactylorhiza hatagirea Tubers B Washing and Drying A->B C Grinding to Powder B->C D Extraction (Maceration/Soxhlet/UAE) with Solvent (e.g., Methanol) C->D E Filtration and Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) F->G H Fractionation G->H I Column Chromatography (Silica Gel) H->I J TLC Monitoring I->J K HPLC Purification J->K L Isolated this compound K->L M Structure Elucidation (MS, NMR) L->M

Caption: Experimental workflow for the isolation of this compound.

A External Stimulus (e.g., Pathogen, Stress) D IKK Complex A->D B This compound C Inhibition B->C C->D E Phosphorylation of IκBα D->E F Ubiquitination and Degradation of IκBα E->F G NF-κB (p50/p65) F->G Release H Nuclear Translocation G->H I Gene Transcription H->I J Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) I->J

Caption: Postulated anti-inflammatory signaling pathway involving this compound.

Discussion of Potential Signaling Pathways

While the direct signaling pathway of this compound has not been extensively elucidated, the known anti-inflammatory properties of Dactylorhiza hatagirea extracts suggest potential interactions with key inflammatory pathways.[2] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Further research is required to validate this proposed mechanism for this compound.

References

Application Notes and Protocols for the Purification of Dactylorhin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a succinate derivative ester found in several species of orchids, most notably in the tubers of Dactylorhiza hatagirea (D.Don) Soo, a critically endangered medicinal plant from the Himalayan region. This compound, along with other related dactylorhins, has garnered scientific interest due to its potential therapeutic properties. Preliminary studies have indicated that this compound exhibits moderate inhibitory effects on the production of nitric oxide (NO), suggesting potential anti-inflammatory and immunomodulatory activities. These properties make this compound a promising candidate for further investigation in drug discovery and development programs.

This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from its natural source, Dactylorhiza hatagirea. The methodologies described herein are compiled from established phytochemical and chromatographic techniques and are intended to serve as a comprehensive guide for researchers.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C40H56O22
Molecular Weight 888.85 g/mol
Appearance White or off-white powderInferred from general properties of purified glycosides
Solubility Soluble in polar organic solvents such as methanol and ethanol. Limited solubility in non-polar solvents.
Chemical Structure A succinate derivative ester with glycosidic linkages.

Experimental Protocols

The purification of this compound is a multi-step process that begins with the extraction from plant material, followed by successive chromatographic separations to isolate the compound of interest.

Extraction of Crude this compound

The initial step involves the extraction of a broad spectrum of secondary metabolites, including this compound, from the dried and powdered tubers of Dactylorhiza hatagirea.

Protocol: Cold Maceration Extraction

  • Plant Material Preparation: Air-dry the tubers of Dactylorhiza hatagirea in the shade to preserve thermolabile compounds. Once completely dry, grind the tubers into a fine powder to increase the surface area for efficient extraction.

  • Maceration: Soak the powdered plant material in 95% ethanol in a sealed container at a ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation to enhance the extraction process.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Drying: Dry the concentrated extract completely in a vacuum oven to yield a semi-solid or powdered crude extract.

Purification by Silica Gel Column Chromatography

Column chromatography is employed for the initial fractionation of the crude extract to separate compounds based on their polarity.

Protocol: Gradient Elution Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 50 cm length x 5 cm diameter).

    • Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

    • Pack the column with the silica gel slurry, ensuring a uniform and bubble-free packing. The weight of the silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel-adsorbed sample to a free-flowing powder.

    • Carefully load the powdered sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

    • A suggested gradient could be:

      • n-hexane:ethyl acetate (9:1, v/v)

      • n-hexane:ethyl acetate (8:2, v/v)

      • n-hexane:ethyl acetate (7:3, v/v)

      • n-hexane:ethyl acetate (1:1, v/v)

      • 100% ethyl acetate

      • ethyl acetate:methanol (9:1, v/v)

    • Collect fractions of a consistent volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling:

    • Analyze the collected fractions by TLC using a suitable solvent system (e.g., ethyl acetate:methanol, 95:5, v/v).

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Pool the fractions that show a similar TLC profile corresponding to the expected polarity of this compound (as a polar glycoside).

Purification by Preparative Thin Layer Chromatography (Prep-TLC)

For further purification of the pooled fractions, preparative TLC can be employed to isolate this compound.

Protocol: Preparative TLC

  • Plate Preparation: Use pre-coated silica gel 60 F254 preparative TLC plates (e.g., 20 x 20 cm, 1-2 mm thickness).

  • Sample Application: Dissolve the semi-purified fraction from column chromatography in a minimal amount of methanol. Apply the sample as a thin, uniform band across the origin line of the preparative TLC plate.

  • Development: Develop the plate in a sealed chromatography chamber containing a suitable mobile phase. A solvent system of chloroform:methanol:water (80:18:2, v/v/v) or a more polar system like ethyl acetate:butanol:acetic acid:water (80:10:5:5, v/v/v/v) can be tested and optimized.

  • Visualization and Isolation:

    • After development, air-dry the plate and visualize the separated bands under UV light (254 nm).

    • Carefully scrape the silica gel band corresponding to this compound from the plate.

  • Elution:

    • Transfer the scraped silica gel to a flask and elute the compound by sonicating with methanol for 15-20 minutes.

    • Filter the mixture to separate the silica gel and collect the methanol eluate.

    • Repeat the elution process 2-3 times to ensure complete recovery of the compound.

  • Concentration: Combine the methanol eluates and evaporate the solvent under reduced pressure to obtain the purified this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final polishing step using preparative HPLC is recommended.

Protocol: Reversed-Phase Preparative HPLC

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).

  • Method Development:

    • Based on analytical HPLC methods for this compound, an initial gradient can be established. A suggested gradient is: 0-5 min, 10% A; 5-35 min, 10-50% A; 35-40 min, 50-90% A; 40-45 min, 90% A; 45-50 min, 90-10% A.

    • The flow rate and gradient should be optimized based on the separation achieved.

  • Purification:

    • Dissolve the sample obtained from preparative TLC in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fractions corresponding to the this compound peak, as identified by its retention time.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Purification

Application Note: Quantification of Dactylorhin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-DA01

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dactylorhin A in various samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a bioactive compound of interest found in certain plant species, such as those belonging to the Dactylorhiza and Cremastra genera. Accurate and precise quantification of this compound is essential for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for this purpose.

This application note details a specific HPLC method for the determination of this compound, including the necessary instrumentation, reagents, and a step-by-step protocol for sample and standard preparation, as well as the chromatographic analysis itself. The method has been validated for its linearity and accuracy.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Alltech Prevail C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm pore size.

Reagents and Chemicals
  • This compound reference standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Methanol (MeOH): HPLC grade.

  • Formic acid (optional, for improved peak shape): LC-MS grade.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Alltech Prevail C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: AcetonitrileB: Water[1]
Gradient Elution 0 min: 20% A, 80% B30 min: 55% A, 45% B35 min: 55% A, 45% B[1]
Flow Rate 0.8 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection Wavelength 224 nm[1]
Injection Volume 10 µL (typical, can be optimized)
Run Time 35 minutes[1]

Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition: 20% Acetonitrile, 80% Water) to achieve concentrations within the desired calibration range (e.g., 0.25 to 10 µg/mL).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., 1 g) and place it in a flask. Add a known volume of extraction solvent (e.g., 50 mL of methanol).

  • Sonication/Shaking: Extract the sample by ultrasonication or mechanical shaking for a specified period (e.g., 30-60 minutes).

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Summary

The described method has been validated for linearity and accuracy (recovery). The results are summarized below.

Validation ParameterResult
Linearity Range 0.257 - 9.95 µg[1]
Correlation Coefficient (r) 0.9998[1]
Average Recovery 94.70%[1]

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Standard Peaks Quantification Quantification of this compound Peak_Integration->Quantification Sample Peaks Calibration_Curve->Quantification Concentration Calculation Method_Validation_Steps Start Method Development Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity (Calibration Curve, r > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Small Method Variations) LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

References

Application Note: Quantitative Analysis of Dactylorhin A in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dactylorhin A is a bioactive compound found in certain orchid species, such as Dactylorhiza hatagirea.[1] Its potential therapeutic properties have garnered interest within the scientific community, necessitating a robust and sensitive analytical method for its quantification in complex matrices like plant extracts. This application note describes a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.[2][3] The method outlined herein is suitable for researchers, scientists, and drug development professionals engaged in phytochemical analysis and natural product research.

Experimental

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is crucial for the accurate quantification of phytochemicals. The following protocol is a general guideline for the extraction of this compound from dried plant tubers.

Protocol:

  • Grinding: Grind the dried plant tubers into a fine powder using a laboratory mill.

  • Extraction Solvent: Prepare an 80% methanol in water solution.

  • Sonication: Weigh 1.0 g of the powdered plant material and add it to 20 mL of the extraction solvent in a conical flask. Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

  • Storage: Store the filtered extract at 4°C until analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation available.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
InstrumentUPLC System (e.g., Waters ACQUITY UPLC)
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions See Table 2
Multiple Reaction Monitoring (MRM) for this compound

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique used for quantification.[3] The precursor ion (Q1) and a characteristic product ion (Q3) are selected for monitoring. Based on available literature, the protonated molecule [M+H]⁺ of this compound can be targeted as the precursor ion.[1] The fragmentation of this precursor will yield specific product ions.

Table 2: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined][To be determined]0.05[To be optimized][To be optimized]
Internal Standard[To be determined][To be determined]0.05[To be optimized][To be optimized]

Note: The exact m/z values for the precursor and product ions for this compound need to be determined by direct infusion of a standard or a concentrated extract and performing a product ion scan. The values in the table are placeholders and should be replaced with empirically determined values.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound of known concentrations. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.[4]

  • Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. These are assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process is determined by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the expected concentration.

Data Presentation

Quantitative results should be presented in a clear and organized manner.

Table 3: Linearity and Sensitivity of the LC-MS/MS Method for this compound

ParameterValue
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)[e.g., 0.5 ng/mL]
Limit of Quantification (LOQ)[e.g., 1.5 ng/mL]

Table 4: Precision and Accuracy of the LC-MS/MS Method for this compound

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 10< 1590 - 110
Medium50< 10< 1590 - 110
High500< 10< 1590 - 110

Note: The values in Tables 3 and 4 are examples and should be replaced with data obtained from the actual method validation experiments.

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction & Sonication grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration autosampler Autosampler Injection filtration->autosampler lc_separation UPLC Separation (C18 Column) autosampler->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

method_development_logic cluster_method Method Development cluster_validation Validation Parameters optimize_extraction Optimize Extraction optimize_lc Optimize LC Conditions optimize_extraction->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms method_validation Method Validation optimize_ms->method_validation linearity Linearity method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy recovery Recovery method_validation->recovery

Caption: Logical flow for LC-MS/MS method development and validation.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. Proper sample preparation and method validation are critical to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.

References

Application Note: Spectroscopic Analysis of Dactylorhin A Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dactylorhin A, a key bioactive constituent found in species such as Dactylorhiza hatagirea, has garnered interest for its potential pharmacological activities. For research, development, and quality control purposes, accurate determination of its purity is paramount. This application note provides a detailed overview of spectroscopic methods for the analysis of this compound purity, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. When coupled with a Diode Array Detector (DAD), it allows for the assessment of purity by separating this compound from related impurities and degradation products.

Quantitative Data Summary

An established HPLC method for the determination of this compound has demonstrated good linearity and recovery. The key quantitative parameters are summarized in the table below.

ParameterThis compound
Linearity Range0.257 - 9.95 µg
Correlation Coefficient (r)0.9998
Average Recovery94.70%

Table 1: Quantitative data for the HPLC analysis of this compound.

Experimental Protocol: HPLC-DAD Analysis of this compound

This protocol is based on an established method for the determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., Alltech Prevail C18, 4.6 mm x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Sample of this compound to be analyzed.

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient Elution:

    • 0 min: 20% A, 80% B

    • 30 min: 55% A, 45% B

    • 35 min: 55% A, 45% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 224 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in the same solvent as the standard, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Assess the purity by calculating the percentage of the this compound peak area relative to the total peak area of all components in the chromatogram (Area Percent method).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for the analysis of this compound. This technique is particularly useful for identifying impurities and confirming the molecular weight of this compound.

Experimental Protocol: UPLC-ESI/TQ-MS Analysis

The following protocol is based on a method used for the characterization of compounds in Dactylorhiza hatagirea, including this compound.

1. Instrumentation and Materials:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (TQ-MS) with an Electrospray Ionization (ESI) source.

  • C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium acetate.

  • This compound reference standard.

  • Sample of this compound.

2. Chromatographic and MS Conditions:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 5 mM Ammonium acetate in water.

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive and/or negative mode.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for this compound.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) for structural confirmation by fragmentation.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.

4. Analysis and Data Interpretation:

  • Analyze the this compound standard to determine its retention time and mass spectrum (including the molecular ion and fragmentation pattern).

  • Analyze the sample and identify the this compound peak by comparing its retention time and mass spectrum to the standard.

  • Screen for impurities by examining other peaks in the total ion chromatogram and their corresponding mass spectra.

  • For quantitative analysis, a calibration curve can be constructed using the peak area of the molecular ion or a specific fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for the quantification of its purity without the need for a specific reference standard (qNMR). ¹H NMR is particularly useful for purity assessment as the integral of a signal is directly proportional to the number of protons it represents.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Ensure a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

UV-Vis Spectroscopy for Preliminary Purity Assessment

UV-Vis spectroscopy can be used as a simple and rapid method for a preliminary assessment of this compound purity. By measuring the absorbance at a specific wavelength, the concentration can be determined using the Beer-Lambert law, provided a molar absorptivity coefficient is known. A full spectrum can also serve as a fingerprint for identification.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Suitable solvent (e.g., methanol, ethanol).

  • This compound sample.

2. Sample Preparation:

  • Prepare a solution of this compound in the chosen solvent at a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

3. Measurement:

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample at the λmax.

4. Data Interpretation:

  • The shape of the spectrum can be compared to a reference spectrum for identification purposes.

  • If the molar absorptivity is known, the concentration can be calculated. Any significant deviation from the expected absorbance for a given concentration may indicate the presence of impurities that also absorb at that wavelength.

Workflow and Pathway Diagrams

Spectroscopic_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Purity Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration NMR NMR Dissolution->NMR Analysis UVVis UV-Vis Dissolution->UVVis Analysis HPLC HPLC-DAD Filtration->HPLC Injection LCMS LC-MS Filtration->LCMS Injection Chromatogram Chromatographic Profile (Retention Time, Peak Area) HPLC->Chromatogram MassSpectrum Mass Spectrum (Molecular Weight, Fragmentation) LCMS->MassSpectrum NMRSpectrum NMR Spectrum (Chemical Shift, Integration) NMR->NMRSpectrum UVSpectrum UV-Vis Spectrum (λmax, Absorbance) UVVis->UVSpectrum Purity Purity Calculation and Impurity Profiling Chromatogram->Purity MassSpectrum->Purity NMRSpectrum->Purity UVSpectrum->Purity

Caption: Workflow for the spectroscopic purity analysis of this compound.

Conclusion

The purity of this compound can be effectively determined using a combination of spectroscopic techniques. HPLC provides robust quantitative data, while LC-MS offers high specificity for impurity identification. NMR serves as a primary method for structural confirmation and absolute quantification. UV-Vis spectroscopy can be employed for rapid, preliminary assessments. The choice of method will depend on the specific requirements of the analysis, from routine quality control to detailed characterization for drug development.

Application Notes and Protocols for Studying the Neuroprotective Effects of Dactylorhin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a glycosidic compound found in plants of the Dactylorhiza genus, which have been used in traditional medicine for various ailments, including those related to the nervous system. While research on the specific neuroprotective effects of this compound is still emerging, studies on related compounds and extracts from Dactylorhiza hatagirea suggest a potential therapeutic value in mitigating neurodegenerative processes. The neuroprotective potential of phytochemicals is often attributed to their antioxidant and anti-inflammatory properties. This document provides a set of detailed protocols and application notes to guide the investigation of this compound's neuroprotective effects, based on established methodologies for similar natural products.

The proposed mechanisms of action for this compound are likely centered around the modulation of cellular signaling pathways involved in oxidative stress and inflammation. These pathways are critical in the pathogenesis of various neurodegenerative diseases. The following sections detail experimental procedures to assess the antioxidant and anti-neuroinflammatory potential of this compound, along with hypothetical signaling pathways that may be involved.

Data Presentation: Antioxidant Activity of Dactylorhiza Extracts

Quantitative data from studies on Dactylorhiza extracts provide a baseline for understanding the potential antioxidant capacity of its constituents, including this compound.

Table 1: In Vitro Antioxidant Activity of Dactylorhiza Extracts

Extract/CompoundAssayIC50 Value (µg/mL)Reference
Dactylorhiza hatagirea Methanolic ExtractDPPH162.79 ± 0.24
Dactylorhiza hatagirea Methanolic ExtractABTS39.75 ± 0.20
Dactylorhiza osmanica Ethanol Extract (Aerial)DPPH86.63 ± 0.010
Dactylorhiza osmanica Ethanol Extract (Root)DPPH115.50 ± 0.011
Dactylorhiza maculata ExtractDPPH47.79

Experimental Protocols

The following protocols are designed to investigate the neuroprotective effects of this compound in vitro.

Protocol 1: Assessment of Antioxidant Activity

This protocol outlines two common methods for evaluating the free-radical scavenging ability of this compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Use ascorbic acid as a positive control.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Preparation of Reagents:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a positive control.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay using Neuronal Cell Lines

This protocol uses a neuronal cell line (e.g., SH-SY5Y or HT22) to assess the protective effects of this compound against oxidative stress-induced cell death.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity:

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the media at a final concentration of 100 µM.

    • Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

Protocol 3: Assessment of Anti-Neuroinflammatory Activity

This protocol uses a microglial cell line (e.g., BV2) to evaluate the anti-inflammatory effects of this compound.

  • Cell Culture and Plating:

    • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify NO levels.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in the cellular stress response and inflammation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dactylorhin A Extraction from Orchids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dactylorhin A from orchids, particularly from the tubers and flowers of Dactylorhiza species.

Frequently Asked Questions (FAQs)

Q1: Which orchid species and plant parts are the best sources for this compound?

A1: Dactylorhiza hatagirea is a well-documented source of this compound and its analogues. The highest concentrations of these glycosides are typically found in the tubers and flowers/inflorescences. Therefore, these are the recommended plant parts for maximizing extraction yield.

Q2: What is the initial preparation required for the orchid material before extraction?

A2: Proper preparation of the plant material is a critical first step. The tubers or flowers should be thoroughly cleaned to remove any soil or foreign matter. They should then be dried to prevent enzymatic degradation of the target compounds. Drying can be done in a well-ventilated area or a low-temperature oven (40-50°C). Once dried, the material should be ground into a fine, uniform powder to increase the surface area for efficient solvent penetration.

Q3: Which solvents are most effective for extracting this compound?

A3: Polar organic solvents are generally recommended for the extraction of glycosides like this compound. Methanol, ethanol, and hydroalcoholic (methanol-water or ethanol-water) mixtures have been shown to be effective. Methanol, in particular, has been reported to yield a high concentration of crude extract from Dactylorhiza hatagirea. The choice of solvent can significantly impact the extraction efficiency.

Q4: What are the main methods for extracting this compound?

A4: Several methods can be employed, ranging from conventional to modern techniques. These include:

  • Maceration: A simple method involving soaking the plant material in a solvent at room temperature.

  • Soxhlet Extraction: A more efficient continuous extraction method using a specialized apparatus, though the heat involved may pose a risk to thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt

Technical Support Center: Optimizing HPLC Resolution for Dactylorhin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Dactylorhin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these structurally similar compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while developing and running your HPLC method for Dactylorhin isomer separation.

Question: My chromatogram shows poor resolution between Dactylorhin isomers, with peaks that are significantly overlapping. Where should I start troubleshooting?

Answer:

Poor resolution between isomers is a common challenge due to their similar chemical structures and physicochemical properties. A systematic approach to troubleshooting is crucial. Start by evaluating the three key factors that govern resolution: efficiency (N) , selectivity (α) , and retention factor (k') .

A logical workflow for troubleshooting this issue is outlined below. It is recommended to change only one parameter at a time to accurately assess its impact on the separation.

G cluster_0 Troubleshooting Workflow for Poor Resolution cluster_k Retention Factor (k') Adjustments cluster_alpha Selectivity (α) Adjustments cluster_N Efficiency (N) Adjustments start Poor Resolution of Dactylorhin Isomers opt_k Optimize Retention Factor (k') (Target k' between 2 and 10) start->opt_k opt_alpha Improve Selectivity (α) opt_k->opt_alpha If resolution is still poor end Baseline Resolution Achieved opt_k->end If successful k1 Adjust Mobile Phase Strength (e.g., decrease % Acetonitrile) opt_N Increase Efficiency (N) opt_alpha->opt_N If resolution is still poor opt_alpha->end If successful a1 Change Organic Modifier (e.g., Methanol instead of Acetonitrile) opt_N->end If successful n1 Decrease Particle Size (e.g., UHPLC column) a2 Modify Mobile Phase pH a1->a2 a3 Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) a2->a3 a4 Adjust Temperature a3->a4 n2 Increase Column Length n1->n2 n3 Lower Flow Rate n2->n3

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Question: I am using a standard C18 column and a water/acetonitrile mobile phase, but two Dactylorhin isomers are co-eluting. What is the most effective way to improve selectivity?

Answer:

Improving selectivity (α) is often the most impactful way to resolve closely eluting isomers. Since isomers have very similar hydrophobicity, a standard C18 column may not provide sufficient differential interaction. Consider the following strategies to enhance selectivity:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the elution order and improve separation by introducing different solvent-analyte interactions (dipole-dipole, hydrogen bonding).

  • Modify the Stationary Phase: This is a very powerful method for changing selectivity. If a C18 column is not providing adequate resolution, consider a column with a different stationary phase chemistry that can offer alternative interaction mechanisms:

    • Phenyl-Hexyl: Provides π-π interactions with aromatic moieties in your molecules, which can be effective for separating isomers with different spatial arrangements.

    • Cyano (CN): Offers dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

    • Chiral Stationary Phases (CSPs): For enantiomeric isomers, a CSP is essential for direct separation. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations.

  • Adjust Mobile Phase pH: If the Dactylorhin isomers have ionizable functional groups, altering the pH of the mobile phase can change their ionization state and, consequently, their retention and selectivity. A buffered mobile phase is recommended to maintain a stable pH.

  • Vary the Column Temperature: Changing the column temperature can affect the selectivity of a separation. It's advisable to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to see if it improves the resolution of your specific isomers. Increasing temperature generally decreases mobile phase viscosity, which can also lead to sharper peaks.

Question: How does the flow rate affect the resolution of Dactylorhin isomers, and what is an optimal range?

Answer:

The flow rate of the mobile phase influences column efficiency (N) and, therefore, resolution.

  • Lowering the Flow Rate: Generally, reducing the flow rate increases column efficiency by allowing more time for the analytes to interact with the stationary phase, leading to narrower peaks and better resolution. However, this comes at the cost of longer run times.

  • Increasing the Flow Rate: This will shorten the analysis time but can lead to broader peaks and decreased resolution as mass transfer becomes less efficient.

An optimal flow rate maximizes resolution without unduly extending the analysis time. For a standard 4.6 mm ID HPLC column, a typical starting flow rate is 1.0 mL/min. You can experiment by reducing the flow rate to 0.8 mL/min or 0.5 mL/min to see if a significant improvement in resolution is achieved.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating Dactylorhin isomers?

A1: The choice of column is critical. While a high-purity C18 column is a good starting point for many reversed-phase separations, isomers often require a more specialized stationary phase. For Dactylorhin isomers, consider:

  • For Diastereomers: A high-resolution C18 or a Phenyl-Hexyl column. Using a column packed with smaller particles (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and improve resolution.

  • For Enantiomers: A Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

Technical Support Center: LC-MS Analysis of Dactylorhin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dactylorhin A.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. Endogenous components of biological samples like phospholipids, salts, and proteins are common causes of matrix effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative assessment. The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A3: Several strategies can be employed, often in combination:

  • Improved Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components from the matrix.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this is only viable if the concentration of this compound remains above the limit of quantification.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by the matrix in the same way as the analyte, allowing for accurate correction.

  • Standard Addition Method: This method involves adding known amounts of a this compound standard to the sample to create a calibration curve within the matrix itself, thereby compensating for the matrix effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or inconsistent this compound signal intensity in biological samples compared to standards in neat solvent. Ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Implement a more effective sample preparation method such as solid-phase extraction (SPE) to remove interfering substances like phospholipids. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. Consider using a different stationary phase. 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.
Poor reproducibility of this compound quantification in quality control (QC) samples. Variable matrix effects between different sample lots or individual samples.1. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, providing reliable correction. 2. Use the Standard Addition Method: This method calibrates within each sample, accounting for its specific matrix effect. 3. Prepare Matrix-Matched Calibrators: Construct your calibration curve in a blank matrix that is representative of your study samples.
This compound peak shape is broad or tailing in sample extracts but not in neat standards. Interference from matrix components affecting the chromatography.1. Enhance Sample Preparation: Focus on removing components that might interact with the analytical column. 2. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak shape.
Unexpectedly high this compound signal intensity in some samples. Ion enhancement caused by co-eluting matrix components that improve the ionization efficiency of this compound.1. Follow the same mitigation strategies as for ion suppression: Improved sample cleanup, chromatographic optimization, use of a SIL-IS, or the standard addition method are all effective.

Quantitative Data Presentation

The following table provides an example of how to calculate the matrix factor (MF) to quantify the extent of matrix effects on this compound analysis.

Sample TypeMean Peak Area of this compound (n=3)Matrix Factor (MF)% Matrix Effect
This compound in Neat Solvent (A)1,500,000--
This compound spiked in Blank Plasma Extract (B)900,0000.60-40% (Ion Suppression)
This compound spiked in Blank Urine Extract (C)1,650,0001.10+10% (Ion Enhancement)

Calculation:

  • Matrix Factor (MF) = (Peak area in matrix) / (Peak area in neat solvent)

  • % Matrix Effect = ( (MF - 1) * 100 )

Experimental Protocols

Protocol: Mitigation of Matrix Effects using the Standard Addition Method

This protocol describes the procedure for quantifying this compound in a plasma sample using the standard addition method, which is particularly useful when a suitable SIL-IS is unavailable.

1. Initial Sample Analysis:

  • Prepare and extract the plasma sample containing an unknown concentration of this compound according to your established procedure.
  • Analyze the extract via LC-MS to obtain an estimated concentration of this compound.

2. Preparation of Spiked Samples:

  • Aliquot four equal volumes of the plasma sample extract into separate vials.
  • Vial 1: Add a small, precise volume of solvent (e.g., mobile phase) with no this compound standard. This is the unspiked sample.
  • Vial 2: Spike with a known amount of this compound standard solution to achieve a final added concentration of approximately 0.5 times the estimated endogenous concentration.
  • Vial 3: Spike with the this compound standard solution to achieve a final added concentration of approximately 1.0 times the estimated endogenous concentration.
  • Vial 4: Spike with the this compound standard solution to achieve a final added concentration of approximately 1.5 times the estimated endogenous concentration.
  • Ensure the volume of the added standard is minimal to avoid significant changes in the sample matrix composition.

3. LC-MS Analysis:

  • Inject and analyze each of the four prepared samples.
  • Record the peak area for this compound in each sample.

4. Data Analysis:

  • Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).
  • Perform a linear regression on the data points.
  • Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample extract.

Visualizations

Validation & Comparative

Comparative Analysis of the Antioxidant Potential of Dactylorhin A and B: An Overview Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data on Antioxidant Activity of Dactylorhiza hatagirea Extracts

The antioxidant capacity of extracts from Dactylorhiza hatagirea has been evaluated using various standard assays. The following table summarizes the key findings from these studies, providing insights into the overall antioxidant potential of the plant's constituents.

AssayPlant PartExtract TypeIC50 Value (µg/mL)Reference
DPPH TuberMethanolic162.79 ± 0.24[1]
ABTS TuberMethanolic39.75 ± 0.20[1]

Note: The IC50 value represents the concentration of the extract required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays referenced in the studies of Dactylorhiza hatagirea extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test sample (e.g., plant extract) are prepared in the same solvent.

  • A specific volume of the test sample (e.g., 1 mL) is mixed with a set volume of the DPPH solution (e.g., 3 mL).

  • The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • A control is prepared using the solvent instead of the test sample.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • A specific volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • The mixture is incubated at room temperature for a set time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form at low pH results in the formation of an intense blue color, which is measured at 593 nm.

Protocol:

  • The FRAP reagent is prepared freshly by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • A small volume of the test sample (e.g., 50 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the resulting blue solution is measured at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard (e.g., µM Fe²⁺/g of sample).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the antioxidant activity of plant-derived compounds.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis Plant Material (D. hatagirea) Plant Material (D. hatagirea) Extraction Extraction Plant Material (D. hatagirea)->Extraction Isolation of Dactylorhin A and B Isolation of this compound and B Extraction->Isolation of this compound and B DPPH Assay DPPH Assay Isolation of this compound and B->DPPH Assay Test Samples ABTS Assay ABTS Assay Isolation of this compound and B->ABTS Assay FRAP Assay FRAP Assay Isolation of this compound and B->FRAP Assay Calculate IC50 / TEAC Calculate IC50 / TEAC DPPH Assay->Calculate IC50 / TEAC ABTS Assay->Calculate IC50 / TEAC FRAP Assay->Calculate IC50 / TEAC Compare Activities Compare Activities Calculate IC50 / TEAC->Compare Activities

Caption: Workflow for antioxidant activity comparison.

Antioxidant Signaling Pathway

Phytochemicals often exert their antioxidant effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.